

Application Notes and Protocols for Nedocromil Sodium in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **nedocromil** sodium in various preclinical animal models of airway inflammation and hyperresponsiveness. The following sections detail its mechanism of action, key experimental protocols, and quantitative effects on relevant physiological and cellular parameters.

Mechanism of Action

Nedocromil sodium is an anti-inflammatory agent primarily known for its mast cell stabilizing properties.[1][2] Its therapeutic effects in models of allergic asthma and airway inflammation are attributed to several mechanisms:

- Mast Cell Stabilization: Nedocromil sodium inhibits the degranulation of mast cells, preventing the release of pro-inflammatory mediators such as histamine, leukotrienes, and prostaglandins.[1][3] This action is thought to involve the modulation of chloride ion channels, which in turn affects calcium influx, a critical step in mast cell activation.
- Inhibition of Inflammatory Cell Activity: Beyond mast cells, nedocromil sodium has been shown to inhibit the activation and function of other key inflammatory cells, including eosinophils, neutrophils, and macrophages.[3] It can suppress eosinophil chemotaxis, adhesion molecule expression (e.g., Mac-1, E-selectin, and ICAM-1), and the release of cytotoxic mediators.[4][5][6][7]

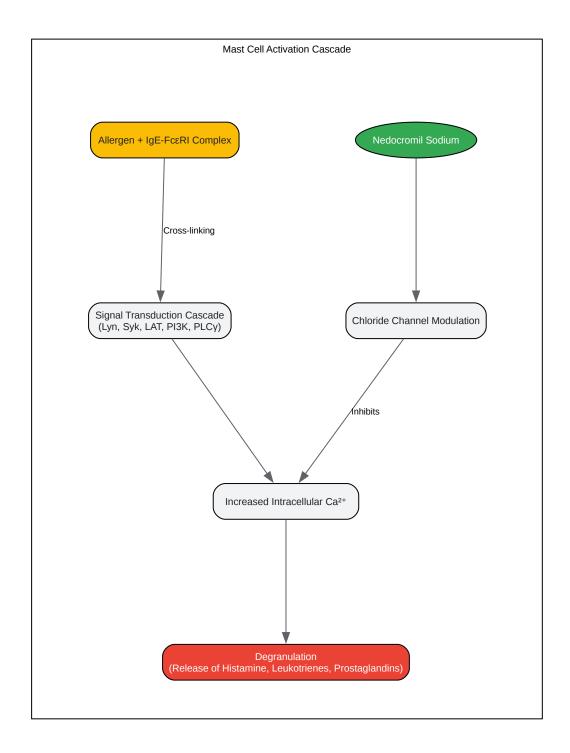


Modulation of Sensory Nerve Activation: Nedocromil sodium can inhibit the activation of sensory nerves in the airways.[8][9] This action is believed to contribute to its efficacy in reducing bronchoconstriction and cough induced by various irritants and inflammatory mediators.[8][9] The proposed mechanism involves the inhibition of a Na+/K+/2Cl-cotransporter in the sensory nerve membrane.[10]

Signaling Pathways

The signaling pathways affected by **nedocromil** sodium are centered on the initial events of inflammatory cell activation.

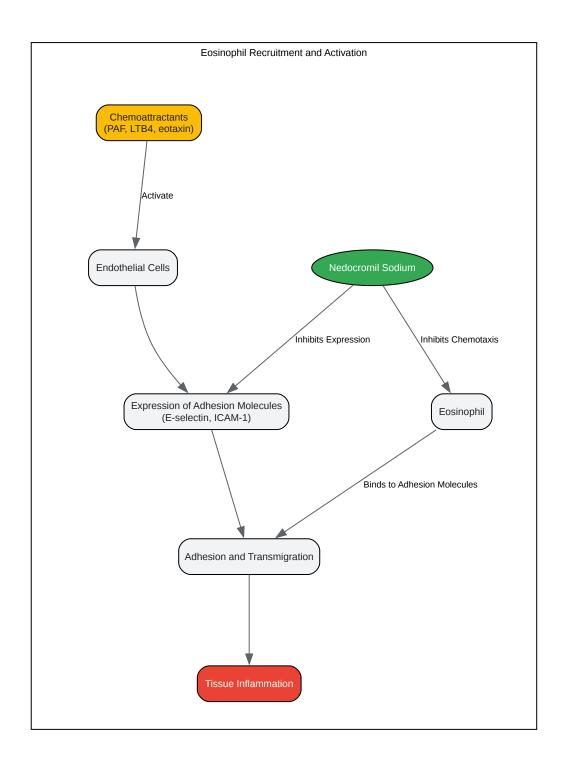




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Putative signaling pathway for **nedocromil** sodium's mast cell stabilizing effect.





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Inhibitory effect of **nedocromil** sodium on eosinophil recruitment.



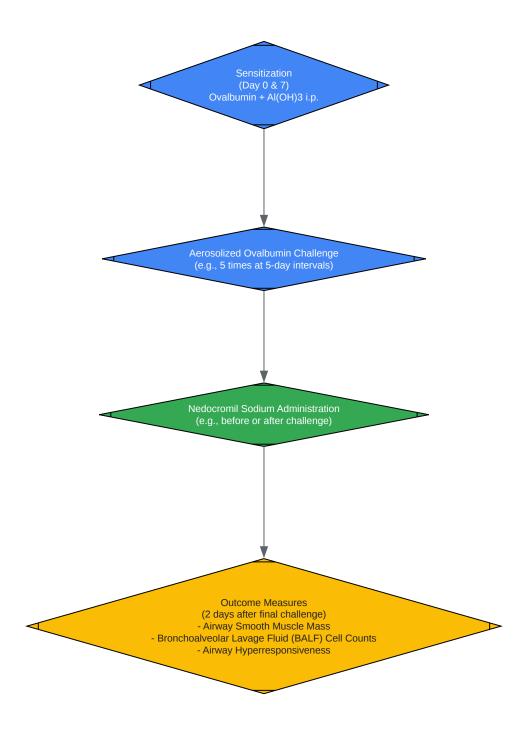
Experimental Protocols

Detailed methodologies for key animal models used to evaluate the efficacy of **nedocromil** sodium are provided below.

Ovalbumin-Induced Airway Inflammation and Hyperresponsiveness in Rats

This model is used to study allergic airway inflammation and remodeling.





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Experimental workflow for the ovalbumin-induced rat model.



Protocol:

- Animals: Brown Norway rats are commonly used for this model.
- Sensitization:
 - On day 0, sensitize rats with an intraperitoneal (i.p.) injection of ovalbumin (e.g., 1 mg)
 emulsified in aluminum hydroxide (e.g., 100 mg) as an adjuvant.
 - A booster injection may be given on day 7 or 14.
- Challenge:
 - Beginning on day 19, challenge the sensitized rats with aerosolized ovalbumin (e.g., 1% in saline) for a specified duration (e.g., 20 minutes) on multiple occasions (e.g., five times at 5-day intervals).[5]
- Treatment:
 - Administer nedocromil sodium (e.g., via inhalation or other appropriate route) at a specified dose and time relative to the ovalbumin challenge (e.g., before or 2 hours after each challenge).[5]
- Outcome Assessment:
 - Airway Smooth Muscle Mass: Euthanize animals 2 days after the final challenge. Perfuse and fix the lungs for histological processing. Perform morphometric analysis to quantify the cross-sectional area of airway smooth muscle.[5]
 - Bronchoalveolar Lavage (BAL): Perform BAL to collect airway inflammatory cells.
 Determine total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
 - Airway Hyperresponsiveness: Measure airway responsiveness to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.



Cigarette Smoke-Induced Airway Hyperreactivity in Guinea Pigs

This model is relevant for studying the effects of **nedocromil** sodium on non-allergic airway inflammation and hyperreactivity.[8][11]

Protocol:

- Animals: Male Dunkin-Hartley guinea pigs are a suitable strain.
- Smoke Exposure:
 - Expose anesthetized guinea pigs to cigarette smoke (e.g., from one or more cigarettes) for a defined period (e.g., 15 seconds per minute for 10 minutes).[8]
- Treatment:
 - Administer **nedocromil** sodium by aerosol (e.g., 3 and 10 mg/mL for 30 seconds) prior to smoke exposure.[8]
- Outcome Assessment:
 - Airway Hyperreactivity: Measure bronchoconstrictor responses to an agonist like histamine or substance P before and after smoke exposure. This can be done by measuring changes in pulmonary resistance.
 - Bronchoalveolar Lavage (BAL): Perform BAL to assess the influx of inflammatory cells (total cells, macrophages, eosinophils, and neutrophils) into the airways.[8]

Allergen-Induced Early and Late Asthmatic Responses in Allergic Sheep

The allergic sheep model is useful for studying both the early and late-phase responses to allergen challenge, which mimics human asthma.

Protocol:

Animals: Use sheep that have a natural sensitivity to Ascaris suum antigen.



• Challenge:

- Perform a baseline measurement of specific lung resistance (SRL).
- Challenge the sheep with an aerosolized extract of Ascaris suum antigen.
- Treatment:
 - Administer nedocromil sodium (e.g., 20 mg in 3 ml buffered saline) or placebo via aerosol before the antigen challenge.[12]
- Outcome Assessment:
 - Airway Resistance: Measure SRL at regular intervals after the challenge to assess the early (within 1-2 hours) and late (4-8 hours) phase bronchoconstrictor responses.[12]
 - Bronchoalveolar Lavage (BAL): Perform BAL during the late-phase response to quantify the influx of inflammatory cells, particularly eosinophils.

Quantitative Data Summary

The following tables summarize the quantitative effects of **nedocromil** sodium in various animal models.



Animal Model	Parameter Measured	Treatment Group	Control Group	% Inhibition/R eduction	Reference
Ovalbumin- Challenged Rats	Airway Smooth Muscle (normalized area)	Nedocromil (pre- challenge)	Ovalbumin	47.8%	[5]
Airway Smooth Muscle (normalized area)	Nedocromil (post- challenge)	Ovalbumin	33.3%	[5]	
Cigarette Smoke- Exposed Guinea Pigs	Histamine- Induced Bronchoconst riction	Nedocromil (3 mg/ml)	Smoke Exposure	Complete Prevention	[8]
Histamine- Induced Bronchoconst riction	Nedocromil (10 mg/ml)	Smoke Exposure	Complete Prevention	[8]	
Total Cells in BALF	Nedocromil	Smoke Exposure	Significant Inhibition	[8]	-
Macrophages in BALF	Nedocromil	Smoke Exposure	Significant Inhibition	[8]	_
Eosinophils in BALF	Nedocromil	Smoke Exposure	Significant Inhibition	[8]	-
Allergic Sheep	Early Bronchial Response (SRL)	Nedocromil (20 mg)	Placebo	Significant Reduction	[12]



Late Bronchial Response (SRL)	Nedocromil (20 mg)	Placebo	Blocked	[12]	
PAF-Induced Pleurisy in Rats	Eosinophil Accumulation (24h)	Nedocromil	PAF	Dose- dependent Blockade	[13]
Neutrophil Accumulation (6h)	Nedocromil	PAF	Dose- dependent Blockade	[13]	
Mononuclear Cell Accumulation (6h)	Nedocromil	PAF	Dose- dependent Blockade	[13]	-
Human Eosinophils (in vitro)	PAF-Induced Chemotaxis	Nedocromil (10 ⁻⁶ M)	PAF	~50% (IC50)	[7]
LTB4- Induced Chemotaxis	Nedocromil (10 ⁻⁷ M)	LTB4	~50% (IC50)	[7]	
GM-CSF Primed Chemotaxis to FMLP	Nedocromil (1-10 nmol/L)	GM-CSF + FMLP	~60%	[6]	_
IL-3 Primed Chemotaxis to FMLP	Nedocromil (1 nmol/L)	IL-3 + FMLP	Complete Inhibition	[6]	_

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